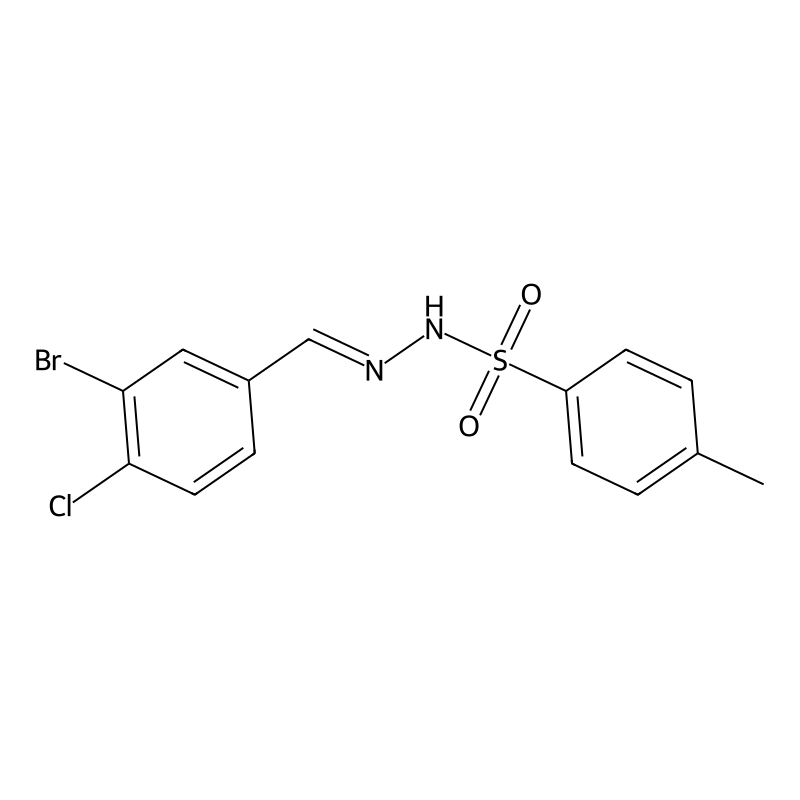

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound with the molecular formula C14H12BrClN2O2S and a molecular weight of 387.7 g/mol. This compound is categorized as a hydrazone, characterized by the presence of a hydrazone functional group (-C=N-NH-), which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound appears as a white to pale-yellow crystalline powder and has a melting point of 192-194°C. It is insoluble in water but soluble in organic solvents such as chloroform and methanol .

The primary reaction for synthesizing N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide involves the condensation of 3-bromo-4-chlorobenzaldehyde with 4-methylbenzenesulfonylhydrazide. This reaction typically requires an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction can be represented as follows:

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide exhibits significant biological activity, particularly in the fields of oncology and microbiology. Research indicates that this compound possesses anticancer properties, potentially inducing apoptosis in cancer cells through the activation of caspase-mediated pathways. Additionally, it demonstrates antimicrobial and antifungal activities, inhibiting the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

The synthesis of N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide can be performed through the following steps:

- Preparation of Reactants: Obtain 3-bromo-4-chlorobenzaldehyde and 4-methylbenzenesulfonylhydrazide.

- Reaction Setup: Mix the reactants in an appropriate solvent under acidic conditions.

- Condensation Reaction: Heat the mixture to facilitate condensation, forming the hydrazone linkage.

- Purification: Isolate the product through recrystallization from a suitable solvent to obtain pure N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide.

Analytical techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy can be employed to characterize the synthesized compound .

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has potential applications in several areas:

- Medicinal Chemistry: As a lead compound in drug development for cancer therapy due to its anticancer properties.

- Microbial Studies: As an antimicrobial agent in research exploring new treatments for bacterial and fungal infections.

- Material Science: In the development of novel materials due to its unique chemical structure.

Studies on N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide's interactions with biological systems are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and microbial resistance mechanisms. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, including:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | C14H12BrClN2O2S | Anticancer, Antimicrobial |

| N'-(3-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide | C15H15BrN2O2S | Anticancer |

| N'-(3-Chloro-4-bromobenzylidene)-4-methylbenzenesulfonohydrazide | C14H12BrClN2O2S | Antimicrobial |

Uniqueness

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide stands out due to its specific halogen substitutions (bromine and chlorine), which enhance its biological activity compared to other similar compounds. Its unique structural features contribute to its efficacy in inducing apoptosis in cancer cells while also exhibiting broad-spectrum antimicrobial properties .